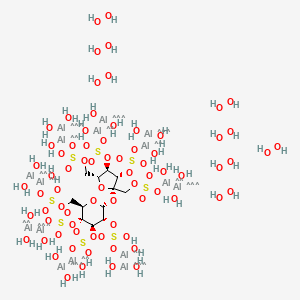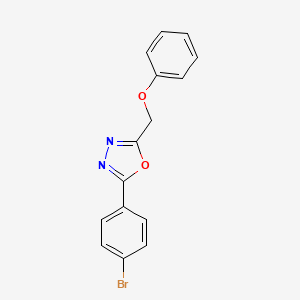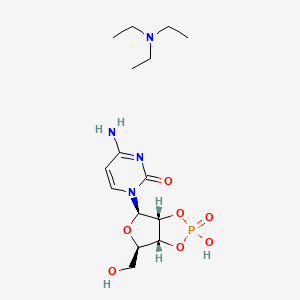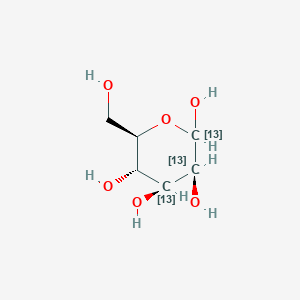
2,2-Dimethylthiomorpholine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylthiomorpholine Hydrochloride is a chemical compound with the molecular formula C6H13NS·HCl. It is a salt analog of 2,2-Dimethylthiomorpholine and is used in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylthiomorpholine Hydrochloride typically involves the reaction of 2,2-Dimethylthiomorpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as:
C6H13NS+HCl→C6H13NS⋅HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving crystallization steps to isolate the hydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylthiomorpholine Hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, potentially forming thiols or other reduced sulfur compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
2,2-Dimethylthiomorpholine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including unsymmetrical aliphatic ureas and sulfamylureas.
Biology: It is used in the synthesis of compounds that can act as potential hypoglycemic agents, which are of interest in the study of diabetes and metabolic disorders.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mécanisme D'action
The mechanism of action of 2,2-Dimethylthiomorpholine Hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects through the modulation of enzyme activity and receptor interactions. The exact molecular targets and pathways involved are still under investigation, but its potential as a hypoglycemic agent suggests interactions with metabolic pathways related to glucose regulation .
Comparaison Avec Des Composés Similaires
2,2-Dimethylthiomorpholine: The parent compound without the hydrochloride salt.
2,6-Dimethylmorpholine: A structurally similar compound with different functional groups.
Thiomorpholine: A related compound with a similar core structure but different substituents.
Comparison: 2,2-Dimethylthiomorpholine Hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to its analogs, it may offer distinct advantages in certain chemical syntheses and potential therapeutic applications .
Propriétés
Formule moléculaire |
C6H14ClNS |
|---|---|
Poids moléculaire |
167.70 g/mol |
Nom IUPAC |
2,2-dimethylthiomorpholine;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c1-6(2)5-7-3-4-8-6;/h7H,3-5H2,1-2H3;1H |
Clé InChI |
VBDAYQSOBCWOOS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCCS1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13849188.png)
![N-(2,6-Dichlorophenyl)-4'-iodo-[1,1'-biphenyl]-4-amine](/img/structure/B13849189.png)
![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)


![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)
![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)


![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)

